molecular formula C10H11Cl2N5 B2457561 N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine CAS No. 338417-33-7

N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine

Cat. No.: B2457561
CAS No.: 338417-33-7
M. Wt: 272.13
InChI Key: FQAJRAFNPFXQGD-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorobenzyl group attached to a tetraazole ring, which is further connected to a dimethylamine group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N,N-dimethyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N5/c1-16(2)10-13-14-15-17(10)6-7-3-4-8(11)5-9(7)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAJRAFNPFXQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine typically involves multiple steps, starting with the preparation of the 2,4-dichlorobenzyl precursor. This precursor can be synthesized through selective chlorination of benzyl compounds. The next step involves the formation of the tetraazole ring, which can be achieved through cyclization reactions using appropriate reagents and catalysts. Finally, the dimethylamine group is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in a variety of substituted products.

Scientific Research Applications

N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including antimicrobial or antiviral properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various conditions.

    Industry: The compound can be utilized in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine involves its interaction with specific molecular targets. The dichlorobenzyl group may interact with biological membranes or proteins, while the tetraazole ring can participate in hydrogen bonding or other interactions. The dimethylamine group may enhance the compound’s solubility and facilitate its transport within biological systems. These interactions collectively contribute to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4-difluorobenzenesulfonamide: This compound shares the dichlorobenzyl group but differs in the presence of a pyrazole ring and additional functional groups.

    1-{N-(2,4-dichlorobenzyl)indolyl)}-1-phenylpropanones: These compounds also contain the dichlorobenzyl group but are based on an indole structure.

Uniqueness

N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine is unique due to the combination of its tetraazole ring and dimethylamine group, which imparts distinct chemical properties and potential applications. The presence of the dichlorobenzyl group further enhances its reactivity and potential biological activity, setting it apart from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetraazole ring and a dichlorobenzyl moiety, which contribute to its unique biological properties. Its molecular formula is C12H14Cl2N6C_{12}H_{14}Cl_2N_6, and it features both amine and aromatic functionalities that are common in bioactive compounds.

PropertyValue
Molecular FormulaC₁₂H₁₄Cl₂N₆
Molecular Weight303.18 g/mol
SolubilitySoluble in DMSO
Melting PointNot Available

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related triazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

Anticancer Potential

The anticancer properties of triazole derivatives have been widely studied. In particular, compounds with similar structural features have demonstrated activity against several cancer cell lines. For example, one study reported that a related triazole compound inhibited colon carcinoma cells (HCT-116) with an IC50 value of 6.2 μM . This suggests that this compound may also possess anticancer activity.

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which could be relevant in neurological disorders .
  • Disruption of Cell Membranes : The interaction with ergosterol biosynthesis pathways leads to compromised cell membrane integrity in fungi .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazole derivatives against Candida species. The results indicated a broad-spectrum activity with significant inhibition observed at low concentrations .

Study 2: Anticancer Activity

In another investigation focusing on triazole derivatives, researchers tested their effects on various cancer cell lines. The results showed that certain derivatives had potent inhibitory effects on breast cancer cells (T47D), with IC50 values ranging from 27.3 μM to 43.4 μM .

Q & A

Basic Research Question

  • X-ray crystallography : Resolve bond lengths, angles, and dihedral angles (e.g., triazole-quinoline dihedral angles ≈50.27°) .
  • Hydrogen bonding networks : Identify intermolecular interactions (e.g., C–H⋯N/F/O) using SHELXL refinement .

Advanced Research Question

  • Handling twinned crystals : Use SHELXD for structure solution and refine with SHELXL’s TWIN/BASF commands .
  • Dynamic disorder modeling : Apply anisotropic displacement parameters for flexible substituents (e.g., dichlorobenzyl groups) .

What methodological frameworks are recommended for evaluating the biological activity of this compound?

Basic Research Question

  • Antimicrobial assays : Follow CLSI guidelines for MIC determination against S. aureus and E. coli .
  • Cytotoxicity screening : Use MTT assays on HEK-293 cells with IC₅₀ calculations .

Advanced Research Question

  • Targeted enzyme inhibition : Assay 14α-demethylase (CYP51) activity in fungal pathogens to link structure-activity relationships (SAR) .
  • Molecular docking : Align with flavivirus envelope proteins (e.g., NS5 methyltransferase) using AutoDock Vina .

How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. mass spectrometry)?

Advanced Research Question

  • Isotopic pattern analysis : Confirm molecular ion ([M+H]⁺) via high-resolution mass spectrometry (HRMS) to rule out adducts .
  • 2D NMR correlation : Use HSQC and HMBC to assign ambiguous proton signals (e.g., overlapping aromatic peaks) .
  • SHELX refinement : Cross-validate crystallographic data with spectroscopic results to resolve stereochemical conflicts .

What purification strategies are most effective for isolating this compound from complex reaction mixtures?

Basic Research Question

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for intermediate isolation .
  • Recrystallization : Ethanol-DMF (1:2) yields >95% purity .

Advanced Research Question

  • HPLC-MS purification : Apply C18 reverse-phase columns (0.1% TFA in H₂O/MeCN) for chiral separation .
  • Crystallization additives : Add 1% DMSO to enhance crystal growth for X-ray analysis .

How can stereochemical outcomes be controlled during synthesis?

Advanced Research Question

  • Chiral auxiliaries : Introduce (R)-BINOL to direct asymmetric cyclization .
  • Temperature modulation : Lower reaction temperatures (−20°C) reduce racemization in amide coupling .

What computational methods are suitable for predicting the compound’s physicochemical properties?

Advanced Research Question

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict dipole moments and solubility .
  • MD simulations : Simulate membrane permeability using GROMACS with a POPC lipid bilayer .

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